1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one
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Overview
Description
- The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
- This step may require the use of a chlorinated aromatic compound and a strong base.
Attachment of the Piperazine Derivative:
- The piperazine ring is typically introduced through a nucleophilic substitution reaction.
- The pyridinylmethyl group is then attached to the piperazine ring using a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Imidazolidinone Core:
- Starting with a suitable diamine and a carbonyl compound, the imidazolidinone ring is formed through a cyclization reaction.
- Reaction conditions often involve heating in the presence of a catalyst such as an acid or base.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the imidazolidinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-3-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one
- 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-2-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one
- 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-thione
Uniqueness: The unique combination of the chlorophenyl group, the pyridinylmethyl-substituted piperazine, and the imidazolidinone core distinguishes 1-(4-Chlorophenyl)-3-(2-oxo-2-(4-(pyridin-4-ylmethyl)piperazin-1-yl)ethyl)imidazolidin-2-one from similar compounds. This specific arrangement of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O2/c22-18-1-3-19(4-2-18)27-14-13-26(21(27)29)16-20(28)25-11-9-24(10-12-25)15-17-5-7-23-8-6-17/h1-8H,9-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJIHUXHIZBLKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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